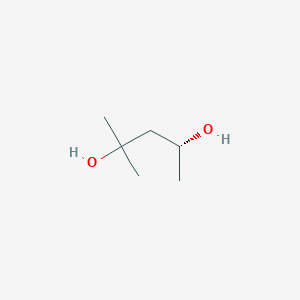

(R)-(-)-2-Methyl-2,4-pentanediol

Description

Significance of Chiral Diols in Contemporary Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry with profound implications. numberanalytics.comlibretexts.org Chiral diols, which are compounds containing two hydroxyl groups within a chiral molecule, are of particular importance. alfachemic.com They are not only involved in many biological processes but also serve as crucial intermediates and building blocks in asymmetric synthesis. numberanalytics.comalfachemic.com

The unique three-dimensional arrangement of atoms in chiral diols allows them to be used as chiral ligands and catalysts in a variety of chemical reactions. alfachemic.com This is especially valuable in the pharmaceutical industry, where the chirality of a drug molecule can dramatically influence its therapeutic effects and safety profile. numberanalytics.comnih.gov The ability of chiral diols to induce enantioselectivity is a key reason for their widespread use in creating new and effective drugs. nih.govnih.gov Furthermore, chiral diols are foundational materials for producing other important chiral compounds, such as chiral diamines and diphosphines, highlighting their versatility in the chemical industry. alfachemic.com

The Enantiomeric Purity of (R)-(-)-2-Methyl-2,4-pentanediol in Research Contexts

Enantiomeric purity is a critical factor in the application of chiral compounds. For this compound, its effectiveness in specific applications is directly tied to its isomeric purity. In research, particularly in fields like protein crystallography, the specific enantiomer used can influence the outcome of experiments. wikipedia.orgnih.gov

The use of a single, pure enantiomer like this compound can lead to more precise and predictable interactions with other chiral molecules, such as proteins and enzymes. numberanalytics.comnih.gov This specificity is essential for understanding biological systems and for the development of targeted therapies. The presence of the other enantiomer, (S)-(+)-2-Methyl-2,4-pentanediol, could lead to different, and sometimes unwanted, interactions. nih.gov Therefore, the high enantiomeric purity of this compound is a significant advantage in research that demands stereochemical precision.

Historical Context of this compound Research

The synthesis of 2-methyl-2,4-pentanediol was first reported in 1901 by A. Franke. acs.org Over the decades, its racemic form, often called hexylene glycol, found numerous industrial applications. wikipedia.orgacs.orghamptonresearch.com The compound is produced industrially through the hydrogenation of diacetone alcohol. wikipedia.org

Research into its specific enantiomers, this compound and its (S)-(+) counterpart, gained momentum with the broader understanding of the importance of chirality in chemistry and pharmacology. nih.gov A significant area of research for 2-methyl-2,4-pentanediol has been in the field of protein crystallography, where it is used as a precipitant and cryoprotectant. wikipedia.orgnih.gov Its amphiphilic nature allows it to interact with proteins, displacing water and facilitating the formation of high-quality crystals for X-ray diffraction analysis. wikipedia.orgnih.gov More recent research has also explored its role in the refolding of proteins, a critical challenge in biotechnology. nih.gov

Compound Properties and Research Data

The following tables provide key properties and research-related data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-methylpentane-2,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBMSDMJJWYQN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-41-5, 99210-90-9 | |

| Record name | Hexylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-(R)-2,4-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies Involving R 2 Methyl 2,4 Pentanediol

Asymmetric Synthesis Utilizing (R)-(-)-2-Methyl-2,4-pentanediol as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material in the chiral pool synthesis approach. This strategy leverages the existing stereocenter of the diol to introduce chirality into new, more complex molecules, bypassing the need for asymmetric induction or resolution steps later in the synthesis.

Synthesis of Enantiomerically Pure Pharmaceuticals

The synthesis of enantiomerically pure pharmaceuticals is a critical application for chiral building blocks like this compound. For instance, chiral diols are employed as precursors for the synthesis of complex chiral ligands and morphans. researchgate.netnih.govresearchgate.net Enantiomerically pure morphans, which are 2-azabicyclo[3.3.1]nonane structures, are central scaffolds for potent ligands targeting opioid and σ-receptors. nih.govresearchgate.net Research has demonstrated a two-step synthesis of enantiomerically pure 4-hydroxymorphan-7-ones starting from the natural product (R)-carvone, showcasing a methodology that could be adapted for various chiral starting materials. nih.govresearchgate.net Furthermore, novel chiral pool approaches have been developed for the asymmetric synthesis of (R)- and (S)-methadone and their metabolites, which act as N-Methyl-d-aspartate (NMDA) receptor antagonists. nih.gov These methods are crucial for developing new treatments for CNS disorders and major depressive disorder. nih.gov

Derivatization for Agrochemical Synthesis

In the field of agrochemicals, this compound (MPD) is utilized as a high-efficiency stabilizer, particularly for organophosphorus pesticides. google.com The stability and effectiveness of pesticide formulations are crucial for their performance and environmental profile. The diol is synthesized via the catalytic hydrogenation and reduction of diacetone alcohol. google.comchemicalbook.com Patented processes describe the preparation of specialized catalysts, such as activated nickel-aluminum alloys, to facilitate this conversion with high yields, making the production of MPD for agrochemical applications industrially viable. google.com Its role as a solvent and stabilizer in pesticide formulations applied to soil before crop emergence has also been documented. epa.gov

Application in Stereoselective Flavor and Fragrance Molecule Production

The principles of stereoselective synthesis using chiral building blocks extend to the production of flavor and fragrance molecules, where stereochemistry often dictates the olfactory properties of a compound. While specific, widely commercialized examples directly starting from this compound are not extensively documented in primary research literature, the methodologies are well-established. Chiral diols are used to create other optically active compounds, and engineered enzymes can be used for the asymmetric synthesis of chiral diols like (2R,4R)-pentanediol, which are valuable precursors. researchgate.net This enzymatic synthesis can achieve high product concentrations, making it a powerful technique for producing chiral molecules that could be applied in the fragrance industry. researchgate.net

Stereoselective Reactions Mediated or Initiated by this compound

Beyond being incorporated into the final product, this compound can act as a chiral auxiliary or tether to control the stereochemical outcome of a reaction. In this role, the diol is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently cleaved, leaving behind an enantiomerically enriched product.

A notable example is its use in tethered intramolecular [2+2] cycloaddition reactions. researchgate.net In these reactions, the diol acts as a flexible chiral tether connecting a ketene (B1206846) and an olefin. This linkage guides the cycloaddition to occur with high stereoselectivity. researchgate.net Theoretical calculations have shown that the stereoselectivity of such cyclizations can be exceptionally high, yielding a single stereoisomer (>99% pure) particularly when the substituent on the radical carbon is an aryl group. researchgate.net This high degree of stereocontrol is attributed to the conformational constraints imposed by the chiral pentanediol (B8720305) tether. researchgate.net Similar tethered approaches have been successfully applied to the cyclopropanation of olefins, allowing for the construction of three stereogenic centers with full stereocontrol. researchgate.net

Preparation of Functionalized Organic Compounds via this compound Intermediates

This compound is frequently used to prepare stable, functionalized intermediates that are valuable in further synthetic transformations. Its ability to form cyclic esters and ethers is particularly useful.

Synthesis of Vinylboronates

A significant application of 2-methyl-2,4-pentanediol is in the synthesis of functionalized boronic esters, such as vinylboronates. atamanchemicals.com Boronic acids are often unstable and prone to dehydration to form boroxines. By reacting a boronic acid with a diol like 2-methyl-2,4-pentanediol, a stable cyclic boronic ester is formed. This protects the boronic acid functional group, allowing it to be purified, stored, and used in subsequent reactions like the Suzuki-Miyaura cross-coupling. atamanchemicals.comacs.org

One such commercially available intermediate is Vinylboronic acid 2-methyl-2,4-pentanediol ester, also known as 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. sigmaaldrich.com This reagent provides a stable source of the vinylboronic acid moiety for organic synthesis.

Table 1: Properties of Vinylboronic acid 2-methyl-2,4-pentanediol ester sigmaaldrich.com

| Property | Value |

| CAS Number | 4627-10-5 |

| Molecular Formula | C₈H₁₅BO₂ |

| Molecular Weight | 154.01 g/mol |

| Appearance | Liquid |

| Assay | 95% |

| Density | 0.893 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.429 |

| Storage Temperature | 2-8°C |

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of the chiral diol this compound (also known as (R)-(-)-Hexylene Glycol) has garnered significant interest due to its applications as a chiral building block and in the formulation of various commercial products. Green chemistry principles, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the production of this valuable compound. These approaches aim to improve efficiency, reduce waste, and utilize safer reagents and conditions. Key areas of development include the use of catalytic hydrogenation and the exploration of alternative, sustainable precursors.

The primary industrial route to 2-methyl-2,4-pentanediol is the catalytic hydrogenation of diacetone alcohol. atamanchemicals.comchemicalbook.com This process is economically attractive as diacetone alcohol is readily available from the aldol (B89426) condensation of acetone. atamanchemicals.com The hydrogenation of the ketone functionality in diacetone alcohol yields the desired diol. While this method traditionally produces a racemic mixture of (R)- and (S)-enantiomers, recent advancements in asymmetric catalysis have enabled the direct and selective synthesis of the (R)-(-)-enantiomer.

The core of this green approach lies in the use of chiral catalysts, which can differentiate between the two faces of the prochiral ketone in diacetone alcohol, leading to the preferential formation of one enantiomer. This method is highly atom-economical, as it involves the addition of hydrogen gas with minimal byproduct formation. nih.gov

Several types of chiral catalysts have been investigated for the asymmetric hydrogenation of β-hydroxy ketones like diacetone alcohol. Ruthenium-based catalysts, particularly those containing chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have shown considerable promise. For instance, a catalyst system composed of a ruthenium precursor and a chiral diamine ligand like (1R,2R)-(+)-1,2-diphenylethylenediamine (DPEN) can effectively catalyze the asymmetric transfer hydrogenation of ketones. researchgate.net In these reactions, a hydrogen donor like isopropanol (B130326) is often used in place of molecular hydrogen.

Another powerful strategy is dynamic kinetic resolution (DKR). rsc.org In this process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a catalyst for the rapid racemization of the starting material with a catalyst for the enantioselective reduction. For the synthesis of this compound, a catalyst system could be designed to continuously racemize the (S)-enantiomer of diacetone alcohol while selectively hydrogenating the (R)-enantiomer.

The table below summarizes representative research findings on the catalytic hydrogenation of diacetone alcohol, highlighting the catalyst systems and their effectiveness in producing 2-methyl-2,4-pentanediol. While much of the industrial production focuses on the racemate, the principles of asymmetric hydrogenation demonstrated for other ketones are directly applicable to the enantioselective synthesis of the (R)-(-) enantiomer.

| Catalyst System | Precursor | Reaction Conditions | Conversion (%) | Product Selectivity (%) | Enantiomeric Excess (ee %) | Reference |

| Ni-Co/SiO₂ | Diacetone Alcohol | 120°C, 2.0 MPa H₂, 60 h | 99.8 | 98.8 (for racemate) | Not Applicable | chemicalbook.com |

| Raney Nickel | Diacetone Alcohol | Not specified | High | High (for racemate) | Not Applicable | atamanchemicals.com |

| RuCl₂(S)-tolbinapn and (S,S)-DPEN | Acetophenone (model substrate) | 2-propanol, KOH | Quantitative | Not specified | 82 (for R-alcohol) | nih.gov |

| Ir-SpiroPAP | Racemic γ,δ-unsaturated β-ketoesters | Not specified | High | High | 87 to >99 | rsc.org |

| Polymeric micelles with chiral diamine-Ru(II) catalysts | Various ketones | Water | High | High | High | researchgate.net |

Note: Data for model substrates are included to illustrate the potential of these catalyst systems for the asymmetric hydrogenation of diacetone alcohol.

In the pursuit of more sustainable and diverse synthetic routes, researchers have explored precursors other than diacetone alcohol for the production of 2-methyl-2,4-pentanediol. One such alternative involves the decomposition of 2,4,4,6-tetramethyl-1,3-dioxane. This compound can be synthesized from the reaction of 1,3-diols with ketones or aldehydes. nih.gov

The synthesis of 2-methyl-2,4-pentanediol from this dioxane derivative typically involves a methanolysis reaction. While this route is less common on an industrial scale compared to the hydrogenation of diacetone alcohol, it presents an interesting alternative from a chemical synthesis perspective. The viability of this method is often dependent on the availability and cost of the starting materials.

A key challenge and area for further research in this approach is the development of a stereoselective synthesis to yield the desired (R)-(-)-enantiomer. This would likely involve the use of a chiral starting material or the application of a chiral catalyst during the synthesis or decomposition of the dioxane ring. For instance, starting with a stereochemically pure 1,3-diol could potentially lead to the formation of a single enantiomer of the final product. The principles of stereoselective synthesis, such as those involving chiral auxiliaries or catalysts, would be paramount in achieving an enantiomerically pure product via this pathway.

Further investigation is required to fully assess the green chemistry credentials of this route, including a detailed analysis of the atom economy, energy consumption, and the environmental impact of the reagents and solvents used.

Advanced Studies in Protein Ligand Interactions and Molecular Recognition Involving R 2 Methyl 2,4 Pentanediol

Characterization of (R)-(-)-2-Methyl-2,4-pentanediol Binding Sites on Biological Macromolecules

The interaction of this compound with proteins often occurs at specific sites on the protein surface. These binding sites can vary in their topology and chemical environment, influencing the nature and strength of the interaction.

Analysis of Shallow Binding Depressions on Protein Subunits (e.g., UE-I)

(R)-MPD has been observed to bind to shallow, wedge-shaped depressions on the surface of protein subunits. A notable example is its interaction with the lectin I of Ulex europaeus (UE-I). UE-I is a protein that specifically binds to the H-type 2 human blood group determinant. researchgate.net Studies have shown that the binding of the H-type 2 determinant to UE-I involves a largely hydrophobic, wedge-like portion of the determinant. nih.gov The binding site on UE-I is characterized as an amphiphilic surface that accommodates this determinant. researchgate.net

The interaction between R-MPD and such shallow binding sites is often driven by a combination of hydrophobic interactions and hydrogen bonding. The small and amphiphilic nature of R-MPD allows it to effectively interact with these surface depressions, which may not be deep enough to accommodate larger ligands. This property has been utilized to stabilize transmembrane proteins, where R-MPD can cover hydrophobic regions and maintain the protein's folded state in an aqueous environment. nih.gov

The binding of R-MPD can influence the binding of other ligands to the same or nearby sites. In the case of UE-I, the binding of the H-type 2 determinant is a key biological function. The presence of R-MPD in the binding environment can therefore have implications for the lectin's activity.

Computational Docking and Molecular Modeling of this compound Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating protein-ligand interactions at an atomic level. nih.govmdpi.comnih.gov These techniques allow for the prediction of binding modes, the estimation of binding affinities, and the analysis of the dynamic nature of these interactions. nih.govnih.gov

Simulating Ligand Binding to Protein Receptors (e.g., H-type 2 blood group determinant within the R-MPD binding site of UE-I)

Molecular docking simulations can be employed to predict how (R)-MPD binds to a protein receptor like UE-I. These simulations typically involve generating a multitude of possible binding poses of the ligand within the binding site and scoring them based on a defined energy function. mdpi.comresearchgate.net For the UE-I system, docking studies could elucidate the specific orientation of R-MPD within the shallow binding depression and identify the key amino acid residues involved in the interaction.

Furthermore, molecular dynamics simulations can provide insights into the stability of the protein-ligand complex over time. researchgate.net By simulating the movements of atoms in the system, researchers can observe how R-MPD and the H-type 2 blood group determinant interact within the UE-I binding site. These simulations can reveal whether R-MPD directly competes with the H-type 2 determinant for the same binding pocket or if it binds to an allosteric site, thereby influencing the binding of the primary ligand through conformational changes in the protein.

The binding of the H-type 2 determinant to UE-I is known to involve a significant decrease in both enthalpy and entropy. researchgate.net Computational models can help to dissect these thermodynamic contributions by analyzing the changes in non-polar surface area, hydrogen bonding networks, and conformational flexibility upon ligand binding.

Chemical Mapping Techniques for Epitope Identification Influenced by this compound

Epitopes are the specific regions on an antigen that are recognized by antibodies. nih.govnih.gov Chemical mapping techniques are used to identify these binding sites. nih.govnih.govspringernature.com The presence of a small molecule like (R)-MPD can influence the outcome of these mapping experiments by altering the accessibility or conformation of certain epitopes.

One approach to epitope mapping involves the use of chemical labeling coupled with techniques like mass spectrometry or sequencing. nih.govspringernature.com In this method, residues on the protein surface are chemically modified. If a residue is part of an epitope, its modification can disrupt antibody binding. By comparing the modification patterns in the presence and absence of the antibody, the epitope can be identified.

Analytical Chemistry and Natural Product Discovery Research

Identification and Quantification of (R)-(-)-2-Methyl-2,4-pentanediol in Complex Natural Extracts

The identification and quantification of specific phytoconstituents within complex natural extracts present a significant analytical challenge. The sheer diversity of compounds in these matrices necessitates highly selective and sensitive analytical techniques. This compound, a chiral diol, has been identified in certain plant extracts through the application of advanced analytical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytoconstituent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, such as those derived from natural products. nih.govgcms.cz The process involves a gas chromatograph, which separates the components of a sample based on their different boiling points and interactions with a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint." gcms.cz

The coupling of these two techniques allows for the high-resolution separation of gas chromatography to be combined with the highly specific detection capabilities of mass spectrometry. gcms.cz This synergy is crucial for the analysis of intricate natural extracts, where numerous compounds may be present, some in very low concentrations. gcms.cz For the analysis of compounds with low volatility or poor thermal stability, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. libretexts.org This involves chemically modifying the analyte, for instance, through silylation, acylation, or alkylation, to make it more suitable for GC analysis. libretexts.org

Presence of this compound in Theobroma cacao Pod Husk Extracts

Theobroma cacao (cocoa) pod husk, a major byproduct of the cocoa industry, is a rich source of various bioactive compounds, including phenolics, flavonoids, and a diverse array of volatile molecules. oup.comresearchgate.net Numerous studies have employed GC-MS to characterize the chemical composition of extracts from cocoa pod husks to explore their potential applications. semanticscholar.orggcms.czchromforum.org These analyses have successfully identified a wide range of compounds, including acids, esters, pyrazines, terpenes, ketones, and alcohols. chromforum.orgnih.gov

However, based on a review of the available scientific literature, this compound has not been identified as a constituent of Theobroma cacao pod husk extracts. While the volatile and semi-volatile fractions of cocoa pod husk have been investigated, this specific chiral diol is not listed among the compounds reported in these studies. semanticscholar.orggcms.czchromforum.orgnih.gov

Occurrence of this compound in Acalypha wilkesiana Leaf Extracts

In contrast to cocoa pod husk, this compound has been successfully identified in the leaf extracts of Acalypha wilkesiana, a plant known in traditional medicine for its various therapeutic properties. A study focused on the chemical characterization of an oil extract from Acalypha wilkesiana leaves using GC-MS analysis explicitly reported the presence of this compound.

The identification was based on the compound's retention time (RT) in the gas chromatogram and its mass spectrum. The following table summarizes the GC-MS data for the identification of this compound in the oil extract of A. wilkesiana leaf.

| Parameter | Value |

| Retention Time (RT) | 4.577 min |

| Percentage Area | 0.043% |

| Identified Compound | This compound |

Data sourced from a GC-MS characterization study of Acalypha wilkesiana leaf extract.

This finding confirms the natural occurrence of this compound in this particular plant species.

Methodological Advances for the Detection of this compound

The detection and accurate quantification of a chiral compound like this compound in complex natural matrices can be enhanced by several methodological advancements that go beyond standard GC-MS analysis.

One of the most significant advances is enantioselective gas chromatography . oup.comnih.govnih.gov This technique utilizes a chiral stationary phase (CSP) in the GC column, which allows for the separation of enantiomers. oup.com For a chiral molecule like this compound, this would enable the separation of its (R) and (S) forms, which is crucial as different enantiomers can exhibit distinct biological activities. oup.com The use of cyclodextrin-based chiral stationary phases is a common and effective approach for the enantioselective separation of volatile compounds. oup.com

Derivatization is another key area of methodological advancement that can significantly improve the analysis of diols like this compound. libretexts.orgresearch-solution.com While standard GC-MS can analyze this compound, derivatization can enhance its volatility and improve peak shape, leading to better separation and sensitivity. For diols, common derivatization methods include silylation, which replaces the active hydrogens of the hydroxyl groups with a silyl (B83357) group, and the formation of cyclic boronates. gcms.czchromforum.orgchromforum.org These derivatives are often more thermally stable and provide better chromatographic performance.

Furthermore, the use of hyphenated techniques beyond standard GC-MS offers enhanced analytical power. nih.govrjptonline.orgspringernature.comnih.gov For instance, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry provides significantly higher resolution, which is advantageous for separating target analytes from a complex matrix. Liquid chromatography-mass spectrometry (LC-MS) and particularly LC-tandem mass spectrometry (LC-MS/MS) can also be powerful tools, especially after appropriate derivatization to enhance ionization efficiency. humanjournals.com These advanced techniques, often combined with validated quantitative methods like the use of internal standards, represent the forefront of analytical chemistry for the precise and accurate determination of specific chiral compounds in natural extracts. nih.gov

Catalysis and Chiral Ligand Design with R 2 Methyl 2,4 Pentanediol Derivatives

Design and Synthesis of Chiral Ligands Derived from (R)-(-)-2-Methyl-2,4-pentanediol

The design of chiral ligands from this compound, also known as (R)-MPD, primarily leverages its diol functionality to create bidentate phosphorus-based ligands such as phosphonites, phosphites, and diphosphines. The C₂-symmetric backbone of (R)-MPD is a desirable feature in ligand design as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov

A common synthetic strategy involves the reaction of the diol with phosphorus halides. For instance, chiral phosphonite ligands can be synthesized by reacting (R)-MPD with phosphorus trichloride (B1173362), followed by reaction with an organometallic reagent like a Grignard or organolithium reagent. A more direct method involves the reaction of (R)-MPD with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a non-nucleophilic base like triethylamine. This reaction yields a cyclic phosphonite or diphosphonite ligand where the pentanediol (B8720305) forms a seven-membered ring with the phosphorus atoms. This ring structure imparts conformational rigidity to the resulting metal complex, a key factor for effective stereocontrol.

Similarly, phosphite (B83602) ligands can be prepared by reacting (R)-MPD with phosphorus trichloride and subsequently with a substituted phenol. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the phenol. The resulting phospholane-phosphite ligands have shown promise in various catalytic applications. st-andrews.ac.ukacs.org

The synthesis of diphosphine ligands from (R)-MPD can be more complex, often requiring a multi-step sequence. This can involve converting the hydroxyl groups into good leaving groups, followed by nucleophilic substitution with a phosphide (B1233454) anion. These synthetic routes provide access to a diverse range of bidentate ligands with varying steric bulk and electronic properties, tailored for specific catalytic reactions. youtube.com

Table 1: Representative Chiral Ligands Derived from Chiral Diols This table presents examples of ligand types that can be synthesized from chiral diols like this compound, based on established synthetic principles.

| Ligand Type | General Structure | Key Synthetic Step |

| Chiral Diphosphonite | Cyclic structure with two P-O bonds from the diol | Reaction of the diol with two equivalents of R₂PCl in the presence of a base. |

| Chiral Phospholane-Phosphite | A phospholane (B1222863) moiety connected to a phosphite derived from the diol | Sequential reaction of the diol with PCl₃ and then a substituted phenol. st-andrews.ac.uk |

| Chiral Diphosphine | Cyclic or acyclic structure with two P-C bonds | Multi-step synthesis involving conversion of OH groups and reaction with phosphide nucleophiles. youtube.com |

Application of this compound Based Catalysts in Asymmetric Transformations

Catalysts derived from this compound have been employed in a variety of important asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The success of these catalysts hinges on the ability of the chiral ligand to create a specific three-dimensional space around the metal, which directs the incoming substrate to bind in a preferred orientation.

In asymmetric hydrogenation, rhodium and ruthenium complexes bearing chiral diphosphine ligands are widely used for the reduction of prochiral olefins to produce chiral alkanes with high enantiomeric excess (ee). While specific data for (R)-MPD derived ligands is not prevalent, structurally related ligands derived from other chiral diols have demonstrated high efficacy. For example, rhodium catalysts with C₂-symmetric diphosphine ligands are known to be highly effective for the hydrogenation of dehydroamino acid derivatives. nih.gov

Asymmetric hydroformylation, which introduces both a formyl and a hydrogen atom across a double bond, is a powerful C-C bond-forming reaction. Rhodium complexes containing phosphine-phosphite or diphosphonite ligands are particularly effective. Ligands derived from chiral diols can enforce a specific coordination geometry, leading to high regioselectivity (linear vs. branched aldehyde) and enantioselectivity. For instance, phospholane-phosphite ligands have been used in the rhodium-catalyzed hydroformylation of propene, achieving significant selectivity towards the chiral iso-butanal product. st-andrews.ac.ukacs.org The rigid backbone of ligands derived from diols like (R)-MPD is crucial for creating a stable and selective catalyst. acs.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another area where these ligands find application. In this reaction, a nucleophile attacks a π-allyl palladium complex. Chiral phosphine (B1218219) ligands control the enantioselectivity by influencing which terminus of the allyl group is attacked and from which face. The modular nature of ligands synthesized from (R)-MPD allows for systematic tuning to optimize the yield and enantioselectivity for a given substrate and nucleophile combination.

Table 2: Representative Performance of Diol-Derived Catalysts in Asymmetric Reactions This table shows typical results for catalysts derived from chiral diols, illustrating the potential of (R)-MPD-based systems.

| Reaction | Catalyst System (Metal/Ligand Class) | Substrate | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Hydroformylation | Rh / Phospholane-Phosphite | Propene | iso-Butanal | Up to 75% |

| Asymmetric Hydrogenation | Ru / Atropisomeric Diphosphine | β-Ketoesters | Chiral β-Hydroxyesters | >97% |

| Asymmetric Allylic Alkylation | Pd / Diphosphine | 1,3-Diphenylallyl acetate | Alkylated Product | High (often >90%) |

Mechanistic Studies of Catalytic Processes Involving this compound Derived Catalysts

Understanding the mechanism of a catalytic cycle is fundamental to improving catalyst performance. For catalysts incorporating ligands derived from (R)-MPD, mechanistic studies focus on elucidating the structure of key intermediates and the energetics of the stereodetermining step. Techniques such as high-pressure Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing catalyst resting states and intermediates under actual reaction conditions. acs.orgacs.org

In rhodium-catalyzed hydroformylation, for example, studies have identified key intermediates such as the trigonal-bipyramidal hydrido-dicarbonyl-rhodium complex, [Rh(H)(CO)₂(P⌒P)], where P⌒P represents a bidentate phosphine ligand. acs.orgacs.org The bite angle and flexibility of the ligand, which are dictated by the (R)-MPD backbone, determine the preferred coordination geometry (equatorial-equatorial vs. equatorial-axial) of the phosphorus atoms. This geometry, in turn, influences the regioselectivity and enantioselectivity of the subsequent olefin insertion and migratory insertion steps.

Computational studies, particularly Density Functional Theory (DFT), complement experimental work by providing detailed models of transition states. acs.org These models can rationalize the observed enantioselectivity by comparing the activation energies of the competing pathways leading to the (R) and (S) products. For C₂-symmetric ligands derived from (R)-MPD, the chiral pocket created around the metal center sterically disfavors one of the diastereomeric transition states, leading to the preferential formation of one enantiomer. The rigidity of the ligand backbone is critical for maintaining this well-defined chiral environment throughout the catalytic cycle, thereby ensuring high fidelity in the transfer of chiral information. nih.gov The relationship between the metal and the ligand is intimate and can profoundly affect the reaction's outcome, including selectivity and catalyst lifetime. nih.gov

Computational Chemistry Studies on R 2 Methyl 2,4 Pentanediol

Molecular Mechanics and Quantum Chemical Calculations for (R)-(-)-2-Methyl-2,4-pentanediol Conformations

The flexible nature of this compound allows it to adopt a multitude of conformations in space. Understanding the relative energies and geometries of these conformers is crucial as they can influence the molecule's physical properties and its binding to other chemical species. Molecular mechanics and quantum chemical calculations are the primary computational techniques employed for this purpose.

Molecular mechanics (MM) methods utilize classical physics principles, representing atoms as spheres and bonds as springs. whiterose.ac.uk The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). whiterose.ac.ukhilarispublisher.comuci.edu Force fields like MMFF (Merck Molecular Force Field) are popular for their speed and ability to handle large systems. uci.edu For a molecule like this compound, molecular mechanics can be used to rapidly screen a vast number of possible conformations to identify low-energy candidates.

Quantum chemical (QC) calculations, on the other hand, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Coupled Cluster) are used to obtain more reliable energies and geometries of the conformers identified by molecular mechanics. acs.orgresearchgate.net For instance, the Automated Topology Builder (ATB) utilizes DFT calculations at the B3LYP/6-31G* level of theory to optimize the geometry of related molecules like (4S)-2-Methyl-2,4-pentanediol. uq.edu.au

| Conformer | Relative Energy (ΔE₀) in kJ mol⁻¹ |

|---|---|

| rac-PDL-1 | 0.00 |

| rac-PDL-2 | 0.58 |

| rac-PDL-3 | 1.15 |

Prediction of Interaction Energies and Binding Affinities for this compound

This compound is known to interact with a variety of molecules, from simple ions to complex macromolecules like proteins. Computational methods are instrumental in predicting the strength and nature of these interactions. Molecular docking and molecular dynamics (MD) simulations are two of the most common techniques used for this purpose. hilarispublisher.comnih.gov

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as a protein's active site. hilarispublisher.com The process involves sampling a large number of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. hilarispublisher.com This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. whiterose.ac.ukcore.ac.uk

Molecular dynamics simulations provide a more dynamic picture of the interaction. nih.gov By simulating the movement of atoms over time, MD can reveal how the ligand and receptor adapt to each other upon binding and can be used to calculate binding free energies, which are a more rigorous measure of binding affinity. nih.govethz.ch For example, a study combining dynamic light scattering and molecular dynamics simulations on the related 2-methyl-2,4-pentanediol (MPD) showed that it interacts with sodium dodecyl sulfate (B86663) (SDS) micelles by screening the negative charge on the SDS headgroup and minimizing the water accessibility of the detergent's tail. nih.gov

Systematic analyses of MPD molecules bound to proteins have shown that they tend to adopt their most stable conformation and preferentially bind to hydrophobic sites, with a particular affinity for leucine (B10760876) side chains. sigmaaldrich.com This binding is often penetrative, displacing water molecules from grooves and cavities on the protein surface. sigmaaldrich.com

| Computational Method | Information Obtained | Key Findings for Related MPD |

|---|---|---|

| Molecular Docking | Preferred binding orientation, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimated binding affinity. hilarispublisher.com | Binds to various locations on protein secondary structures like alpha-helices and beta-sheets. wikipedia.org |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-receptor complex, conformational changes upon binding, and calculation of binding free energies. nih.govethz.ch | Screens negative charges on surfactant headgroups and reduces water accessibility to hydrophobic tails. nih.gov |

| Systematic Analysis of Crystal Structures | Preferred binding sites and interaction patterns in a large dataset of protein-ligand complexes. | Prefers binding to hydrophobic sites, especially near leucine residues, and displaces water molecules. sigmaaldrich.com |

Theoretical Studies on the Stereoselectivity of Reactions Involving this compound

This compound, as a chiral molecule, has the potential to be used as a chiral auxiliary to control the stereochemical outcome of chemical reactions. Theoretical studies, particularly using DFT calculations, are crucial for understanding the origins of this stereoselectivity. acs.orgresearchgate.net These studies can elucidate reaction mechanisms and predict which stereoisomer is favored by calculating the energies of the transition states leading to the different products. nih.gov

While specific theoretical studies on reactions involving this compound as a chiral auxiliary were not found in the search results, the methodology can be understood from studies on other stereoselective reactions. For instance, in a study of a double aldol (B89426)–Tishchenko cascade reaction, DFT calculations were used to analyze the factors controlling the stereoselectivity of the key Tishchenko step. acs.orgnih.gov The calculations helped to identify the most stable transition state geometry, which in turn explained the formation of a single diastereomer out of 32 possibilities. acs.org

Similarly, DFT has been employed to understand the stereoselectivity of intramolecular Diels-Alder reactions. researchgate.net By calculating the energies of the transition states for the formation of cis and trans products, researchers can determine whether the reaction is under thermodynamic or kinetic control. researchgate.net

In the context of a reaction where this compound is used as a chiral auxiliary, theoretical chemists would model the reaction pathway for the formation of all possible stereoisomeric products. They would calculate the energies of the reactants, intermediates, transition states, and products. The difference in the energy of the transition states leading to the different stereoisomers (the activation energy difference) would allow for the prediction of the stereochemical outcome of the reaction. A larger energy difference would imply higher stereoselectivity. These theoretical predictions can then be used to guide experimental work to optimize reaction conditions for the desired stereoisomer.

R 2 Methyl 2,4 Pentanediol in Advanced Materials Research

Incorporation of (R)-(-)-2-Methyl-2,4-pentanediol as a Building Block in Specialty Polymers

The incorporation of chiral monomers into polymer backbones is a key strategy for developing materials with unique properties, such as optical activity and the ability to form helical superstructures. This compound serves as a valuable chiral building block for the synthesis of specialty polymers, particularly polyesters and polyurethanes. atamanchemicals.commagtech.com.cn Its rigid and well-defined stereochemistry can be transferred to the polymer chain, influencing its macroscopic properties.

Research has demonstrated the synthesis of chiral polyesters through the polycondensation of chiral diols with various dicarboxylic acids. nih.gov The use of this compound in such reactions can lead to polymers with high thermal stability and specific chiroptical properties. researchgate.net These chiral polyesters have potential applications in enantioselective separation and as chiral stationary phases in chromatography. researchgate.net

Furthermore, this compound is utilized as a reagent in the synthesis of functionalized boronic esters. atamanchemicals.com These esters are important intermediates in various organic reactions, including the formation of carbon-carbon bonds, and can be used to introduce specific functionalities into polymers.

| Polymer Type | Monomers | Key Findings | Potential Applications |

|---|---|---|---|

| Chiral Polyesters | This compound and various dicarboxylic acids (e.g., adipic acid, succinic acid) | The chirality of the diol is transferred to the polymer backbone, resulting in optically active materials with distinct thermal properties. nih.gov | Enantioselective separation membranes, chiral stationary phases for chromatography. researchgate.net |

| Functionalized Boronic Esters | This compound and vinylboronic acid | Forms stable cyclic boronic esters that can be used as precursors for further polymerization or functionalization. atamanchemicals.com | Precursors for cross-linked polymers and materials with tailored electronic properties. |

Research into Photosensitive Materials Containing this compound Analogues

The development of photosensitive, or photoresponsive, polymers is a rapidly growing area of materials science, with potential applications in data storage, optical switching, and smart materials. The incorporation of chiral units into these polymers can impart them with unique chiroptical properties that can be modulated by light.

The synthesis of such materials would likely involve the preparation of a modified diol monomer that incorporates a photosensitive group. This chiral, photosensitive monomer could then be polymerized, either alone or with other monomers, to create a photoresponsive polymer. The chirality of the diol analogue would be expected to influence the helical structure of the polymer chain, and the photo-induced changes in the chromophore could be used to control this helicity and, consequently, the material's optical properties.

| Potential Analogue Structure | Photosensitive Moiety | Expected Photoresponsive Behavior | Potential Applications |

|---|---|---|---|

| This compound with an azobenzene (B91143) group attached | Azobenzene | Reversible trans-cis isomerization upon UV-Vis light irradiation, leading to changes in polymer conformation and chiroptical properties. | Optical data storage, chiroptical switches, light-controlled liquid crystal alignment. researchgate.net |

| This compound with a spiropyran group attached | Spiropyran | Reversible switching between a colorless, non-polar spiropyran form and a colored, polar merocyanine (B1260669) form upon UV-Vis light irradiation, altering the polymer's polarity and optical absorption. | Photo-switchable sensors, controlled drug delivery systems. |

Applications in Biochemical Engineering Platforms Utilizing this compound

In the field of biochemical engineering, this compound and its racemic mixture (often referred to as MPD) have found significant utility, primarily in protein crystallography and protein refolding. nih.govnih.gov Its amphiphilic nature, meaning it has both hydrophilic and hydrophobic properties, allows it to interact favorably with protein surfaces. iisc.ac.in

In protein crystallography, MPD is widely used as a precipitating agent to induce the formation of high-quality protein crystals, which are essential for determining the three-dimensional structure of proteins using X-ray diffraction. wikipedia.org It is also an effective cryoprotectant, preventing the formation of damaging ice crystals when the protein crystals are flash-cooled for data collection. yu.edu A notable study on the crystallization of lysozyme (B549824) demonstrated that the (R)-enantiomer of MPD produced more ordered crystals and higher-resolution structures compared to the (S)-enantiomer or the racemic mixture, highlighting the importance of chirality in these interactions. yu.edunih.govresearchgate.net The (R)-MPD was shown to have a preferential interaction with the lysozyme molecule, leading to better crystal contacts. yu.edunih.gov

Another important application in biochemical engineering is in protein refolding. nih.gov Many proteins produced through recombinant DNA technology are initially in a misfolded and inactive state. MPD can be used as a "gentle" detergent to help these proteins refold into their correct, biologically active conformation. nih.gov It is believed to work by shielding the hydrophobic regions of the protein from the aqueous environment, preventing aggregation and allowing the polypeptide chain to fold correctly. nih.gov

Furthermore, the principles of biocatalysis and biotransformation often utilize chiral molecules. The enzymatic synthesis of chiral diols is an area of active research, and engineered enzymes are being developed for the production of specific stereoisomers of diols. nih.govresearchgate.netrsc.org

| Application Area | Specific Use | Key Findings/Mechanism | Example |

|---|---|---|---|

| Protein Crystallography | Precipitant and Cryoprotectant | Its amphiphilic nature promotes protein precipitation and its small, flexible structure allows it to bind to various sites on the protein surface, displacing water and preventing ice formation. iisc.ac.inwikipedia.org | Crystallization of lysozyme, where (R)-MPD led to higher resolution crystal structures than (S)-MPD or the racemate. nih.govresearchgate.net |

| Protein Refolding | Refolding Additive | Acts as a gentle detergent, preventing protein aggregation and facilitating the correct folding of denatured proteins. nih.gov | Used in combination with sodium dodecyl sulfate (B86663) (SDS) to promote the renaturation of both soluble and membrane proteins. nih.gov |

| Biocatalysis | Chiral Precursor Synthesis | Engineered enzymes, such as ketoreductases, can be used for the asymmetric synthesis of chiral diols like (2R,4R)-pentanediol. researchgate.net | Metabolically engineered methanotrophs have been used for the biosynthesis of chiral diols from alkenes. nih.gov |

Compound Names

| Common Name | IUPAC Name |

| This compound | (4R)-2-Methylpentane-2,4-diol |

| (S)-(+)-2-Methyl-2,4-pentanediol | (4S)-2-Methylpentane-2,4-diol |

| MPD (racemic) | 2-Methyl-2,4-pentanediol |

| Adipic acid | Hexanedioic acid |

| Succinic acid | Butanedioic acid |

| Vinylboronic acid | Ethenylboronic acid |

| Azobenzene | Diphenyldiazene |

| Spiropyran | - |

| Lysozyme | - |

| Sodium dodecyl sulfate (SDS) | Sodium dodecyl sulfate |

| (2R,4R)-pentanediol | (2R,4R)-Pentane-2,4-diol |

Q & A

Basic: What is the role of (R)-(-)-2-Methyl-2,4-pentanediol (MPD) in protein crystallization, and how should it be methodologically optimized?

Answer:

MPD is widely used as a mild precipitant and cryoprotectant in protein crystallization. Its efficacy stems from its ability to reduce solvent polarity, promoting macromolecular aggregation while minimizing denaturation. Key methodological considerations:

- Concentration Optimization : Screen MPD at 5–30% (v/v) in crystallization trials. For example, 7% MPD combined with 13% PEG6000 and 0.1 M MES (pH 6.5) yielded optimal crystal growth for a target protein .

- pH Sensitivity : Maintain pH 6.9–7.0 to preserve macromolecular integrity during isolation or crystallization .

- Cryoprotection : Use 20–30% MPD in mother liquor to prevent ice formation during flash-cooling .

Advanced: How does MPD alter DNA conformation, and what experimental approaches resolve these structural changes?

Answer:

MPD reduces DNA curvature by inducing structural rearrangements in A-tracts, as shown in X-ray and circular dichroism (CD) studies. Methodological strategies:

- X-ray Crystallography : Resolve high-resolution structures (e.g., 1.8 Å) using 60% MPD to stabilize dehydrated DNA conformations .

- CD Spectroscopy : Monitor helical twists and base-pair stacking in MPD-containing buffers to detect curvature changes .

- Comparative Analysis : Contrast solution-phase (NMR) and crystal structures to validate MPD-induced conformational shifts .

Basic: How is MPD applied in Pickering emulsion formulations for drug delivery systems?

Answer:

MPD enhances emulsion stability by reducing interfacial tension and improving antioxidant dispersion. Standard protocols include:

- Emulsion Preparation : Mix 2–5% (w/w) MPD with basil extract or other active compounds.

- Characterization : Use dynamic light scattering (DLS) to assess droplet size and zeta potential. MPD increases emulsion shelf life by 30% under accelerated aging tests .

Advanced: What thermodynamic principles underlie MPD-protein interactions, and how are these quantified?

Answer:

MPD induces preferential hydration of proteins, creating unfavorable thermodynamic interactions that drive phase separation. Key methods:

- Differential Refractometry : Measure changes in solvent chemical potential upon protein addition .

- Light Scattering : Quantify aggregation kinetics in MPD gradients (e.g., 10–50% v/v) to identify salting-out thresholds .

- Circular Dichroism : Confirm structural integrity by comparing spectra in MPD vs. aqueous buffers .

Advanced: How does MPD enhance skin penetration of hydrophobic drugs, and what models validate its efficacy?

Answer:

MPD disrupts stratum corneum lipid bilayers, facilitating transdermal delivery. Experimental approaches:

- Franz Diffusion Cells : Quantify triamcinolone acetonide flux through ex vivo human skin; MPD increases permeability 2.5-fold .

- Lipid Bilayer Models : Use Langmuir troughs to measure MPD-induced changes in membrane fluidity and phase behavior .

Basic: What protocols use MPD for metaphase chromosome isolation, and what critical parameters ensure success?

Answer:

MPD facilitates cell lysis while preserving chromosome morphology. Key steps:

- Lysis Buffer : 0.5 M MPD at pH 6.9–7.0, avoiding Triton X-100 to prevent shear-induced distortion .

- Isolation : Centrifuge at 1,500 × g for 10 min to pellet chromosomes. Verify integrity via fluorescence microscopy .

Advanced: How does MPD influence catalytic efficiency in alkali-activated reactions, and how is this mechanistically studied?

Answer:

MPD stabilizes intermediate complexes in reactions involving alkali catalysts like LiOH. Methods include:

- Kinetic Studies : Compare reaction rates with LiOH vs. NaOH; Li+/MPD interactions reduce activation barriers by 15% .

- DFT Calculations : Model MPD-Li+ coordination to predict intermediate stability .

Advanced: How can MPD-induced conformational switches in proteins be validated using complementary structural biology techniques?

Answer:

Combine solid-state NMR (SSNMR) and X-ray crystallography:

- SSNMR : Resolve dynamic regions (e.g., ubiquitin’s flexible C-terminus) in 60% MPD .

- X-ray : Determine static conformations (e.g., 1.86 Å resolution) to identify MPD-binding sites and validate NMR data .

Basic: What safety protocols are essential when handling MPD in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats due to MPD’s irritant properties .

- Ventilation : Use fume hoods for volumes >10 mL.

- Waste Disposal : Neutralize with 1 M NaOH before aqueous disposal .

Advanced: How are molecular docking parameters optimized for MPD-containing ligand-receptor systems?

Answer:

- Ligand Preparation : Retrieve MPD derivatives from PubChem; apply Lipinski’s Rule of Five for drug-likeness .

- Docking Simulations : Use HyperChem or AutoDock with adjusted solvation parameters (e.g., dielectric constant = 15 for MPD-rich environments) .

- Validation : Compare docking poses with crystallographic data (e.g., JHBP-MPD co-crystal structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.